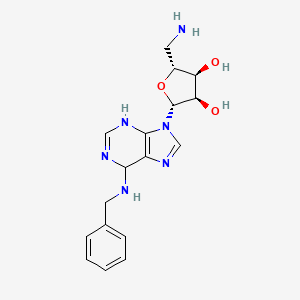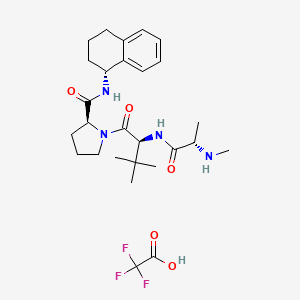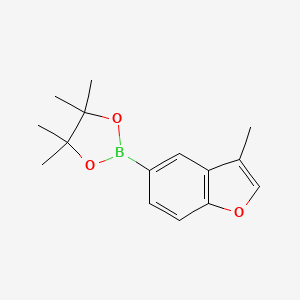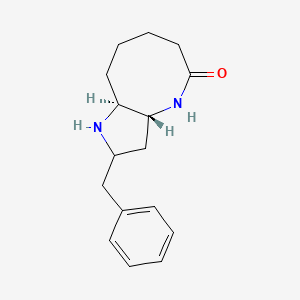
(3AR,9aS)-2-Benzyl-decahydro-1,4-diaza-cyclopentacycloocten-5-one
Vue d'ensemble
Description
(3AR,9aS)-2-Benzyl-decahydro-1,4-diaza-cyclopentacycloocten-5-one (hereafter referred to as BDC) is a synthetic molecule with a unique structure that has been studied for its potential applications in scientific research. BDC is a cyclic molecule composed of a benzene ring and a cyclopentane ring connected by a double bond and a carbon-carbon single bond. It is classified as a diaza-cyclopentacyclooctene, a type of heterocyclic compound with a wide range of applications in organic chemistry. BDC has been studied for its potential applications in biochemistry and pharmacology, as well as its potential to act as an enzyme inhibitor.
Mécanisme D'action
BDC has been shown to act as an enzyme inhibitor, and its mechanism of action is thought to involve the binding of BDC to the active site of the enzyme, blocking the enzyme’s ability to catalyze its reaction. BDC has also been studied for its potential to act as a ligand in various biochemical processes. In this case, BDC binds to a specific receptor on the cell surface, triggering a cascade of biochemical reactions that lead to the desired effect.
Effets Biochimiques Et Physiologiques
BDC has been studied for its potential to affect biochemical and physiological processes. In particular, it has been studied for its potential to act as an enzyme inhibitor, and has been used in studies to examine the effects of enzyme inhibition on biochemical and physiological processes. BDC has also been studied for its potential to act as a ligand in various biochemical processes, and has been shown to affect the activity of certain receptors and enzymes.
Avantages Et Limitations Des Expériences En Laboratoire
The use of BDC in laboratory experiments has several advantages. BDC is relatively easy to synthesize, and its unique structure allows it to be used in a variety of biochemical and physiological experiments. Additionally, its ability to act as an enzyme inhibitor and a ligand makes it a useful tool for studying the effects of enzyme inhibition and ligand binding on biochemical and physiological processes.
However, there are also some limitations to the use of BDC in laboratory experiments. BDC is a synthetic molecule, and its effects on biochemical and physiological processes may not be the same as those of naturally occurring molecules. Additionally, BDC has a relatively short half-life, which may limit its use in long-term experiments.
Orientations Futures
The potential applications of BDC in scientific research are vast, and there are numerous possible future directions for research. One potential area of research is the exploration of BDC’s potential to act as an enzyme inhibitor in various biochemical processes. Additionally, BDC’s ability to act as a ligand in various biochemical processes could be further explored. Further research into the effects of BDC on biochemical and physiological processes could also be conducted. Finally, the development of new synthetic methods for the synthesis of BDC could be explored in order to improve the efficiency and yield of the synthesis process.
Applications De Recherche Scientifique
BDC has been studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology. It has been shown to act as an enzyme inhibitor, and has been used in studies to examine the effects of enzyme inhibition on biochemical and physiological processes. BDC has also been studied for its potential to act as a ligand in various biochemical processes.
Propriétés
IUPAC Name |
(3aR,9aS)-2-benzyl-1,2,3,3a,4,6,7,8,9,9a-decahydropyrrolo[3,2-b]azocin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O/c19-16-9-5-4-8-14-15(18-16)11-13(17-14)10-12-6-2-1-3-7-12/h1-3,6-7,13-15,17H,4-5,8-11H2,(H,18,19)/t13?,14-,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYLKWCWAOOJWSN-NOYMGPGASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)NC2CC(NC2C1)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(=O)N[C@@H]2CC(N[C@H]2C1)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3AR,9aS)-2-Benzyl-decahydro-1,4-diaza-cyclopentacycloocten-5-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



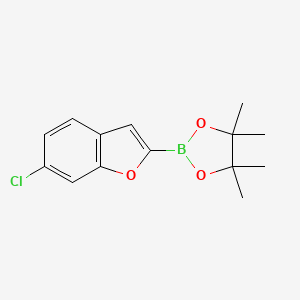
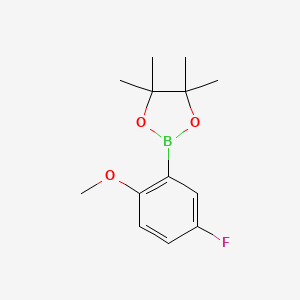
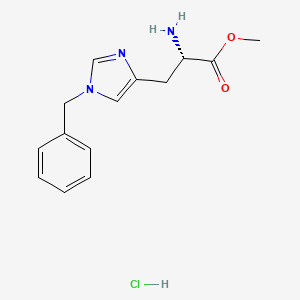
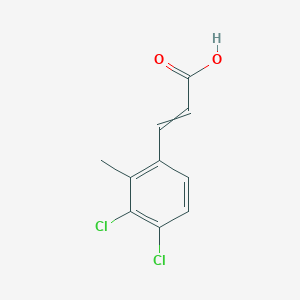
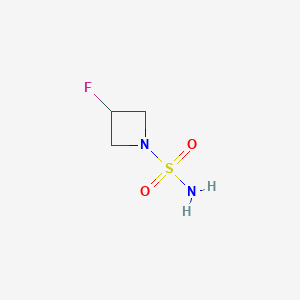
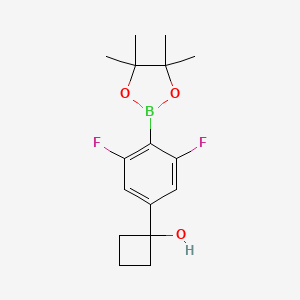
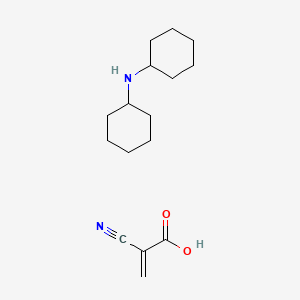
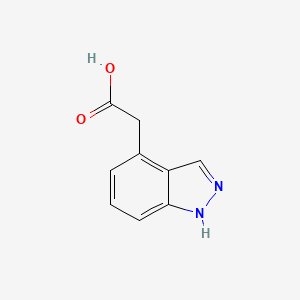
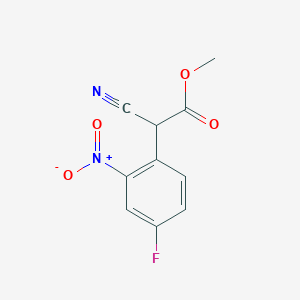
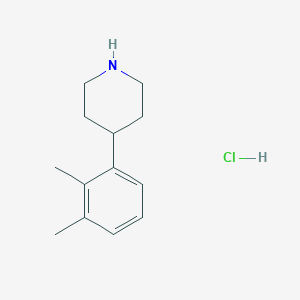
![(4-{3-[(Pyrrolidin-1-yl)carbonyl]phenyl}phenyl)acetic acid](/img/structure/B1401272.png)
